molecular formula C15H15NO3 B1418543 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid CAS No. 1156139-50-2

2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid

Cat. No.: B1418543
CAS No.: 1156139-50-2
M. Wt: 257.28 g/mol
InChI Key: HDPMQRJZNYBCPG-UHFFFAOYSA-N
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Description

2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a 2,3-dihydro-1H-indole (a saturated indoline) scaffold linked to a furan-3-carboxylate group via a methylene bridge. The 2-methyl substitution on the indoline ring and the specific positioning of the furan-carboxylic acid moiety contribute to its unique stereoelectronic properties and potential for molecular recognition. Research Applications and Value: While specific biological data for this exact compound is not available in the public domain, its structure suggests broad utility as a key intermediate or building block in organic synthesis. Compounds with similar dihydroindole and furan motifs are frequently investigated for their diverse pharmacological properties. Researchers may employ this compound in the design and synthesis of novel small-molecule libraries, particularly for targeting central nervous system receptors or enzymes where the indoline core is prevalent. The carboxylic acid functional group provides a versatile handle for further chemical derivatization, such as forming amide bonds to create potential protease inhibitors or coupling with other fragments to explore structure-activity relationships (SAR). Handling and Usage: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all appropriate risk assessments before handling.

Properties

IUPAC Name

2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-11-4-2-3-5-13(11)16(10)9-14-12(15(17)18)6-7-19-14/h2-7,10H,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPMQRJZNYBCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=C(C=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-2,3-dihydro-1H-indole with furan-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted indole derivatives, which can be further utilized in various applications .

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention in various scientific research areas due to its diverse applications:

Chemistry

  • Building Block : It serves as a versatile building block for synthesizing more complex organic molecules, particularly those containing indole and furan structures.

Biology

  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activities. Research is ongoing to elucidate its mechanisms of action against various cancer cell lines.
  • Antimicrobial Activity : Investigations have shown potential antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.

Medicine

  • Therapeutic Agent : The compound is being explored for its potential therapeutic applications in treating various diseases. Its unique structure allows for interactions with biological targets that could lead to novel treatments.

Industrial Applications

In addition to its research applications, 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid is utilized in the development of new materials with specific properties. Its chemical structure allows it to be integrated into polymers or other materials that require enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s overall biological activity by facilitating binding to target molecules .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Heterocycle Variations :

  • The target compound’s furan-3-carboxylic acid core differs from IMV’s benzodioxole-4-carboxylic acid , which introduces a fused oxygen-rich ring system. Benzodioxoles are often associated with enhanced metabolic stability compared to furans.
  • The trifluoromethyl-substituted furan in lacks the dihydroindole moiety but demonstrates how electron-withdrawing groups (e.g., CF₃) can modulate electronic properties and bioavailability .

Linker and Substituent Modifications: The methylene bridge in the target compound contrasts with the oxoethyl linker in the pyridine carboxylate derivative (), which may alter conformational flexibility and hydrogen-bonding capacity .

Trifluoromethyl groups () enhance lipophilicity, a critical factor in blood-brain barrier penetration for CNS-targeted drugs .

Biological Activity

2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of furan carboxylic acids and features a unique structure combining a furan ring with an indole moiety, which may contribute to its diverse biological effects.

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 257.28 g/mol
  • CAS Number : 1156139-50-2

The compound can be synthesized through various methods, including the condensation of 2-methyl-2,3-dihydro-1H-indole with furan-3-carboxylic acid under acidic conditions, often using sulfuric acid as a catalyst .

Biological Activity Overview

Research into the biological activity of this compound suggests several promising applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies indicate that derivatives of indole and furan compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various strains of bacteria, including Staphylococcus aureus (both MRSA and non-MRSA strains). A notable study reported a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .
  • Antifungal Activity : The compound also demonstrated antifungal properties against Candida albicans, with MIC values indicating moderate activity .

Anticancer Activity

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines:

  • Compounds related to indole structures have been shown to inhibit cell proliferation in cancer lines such as A549 (lung cancer) and others. The IC50 values for some derivatives were observed in the micromolar range (<10 μM), suggesting potential as anticancer agents .

Table 1: Antimicrobial Activity Data

MicroorganismStrain TypeMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureusATCC 259230.98Not reported
Staphylococcus aureusATCC 43300 (MRSA)<1Not reported
Candida albicansATCC 102317.80Not reported

Case Studies

  • Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their biological activities. Among them, compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria but were inactive against Gram-negative strains like E. coli .
  • Cytotoxicity Testing : Another research effort focused on the cytotoxicity of several derivatives against human cancer cell lines. The results indicated that certain compounds had a preferential effect on rapidly dividing cells compared to slower-growing fibroblasts .

While specific mechanisms for this compound's biological activity are still under investigation, it is believed that the unique structural features facilitate interactions with biological targets such as enzymes involved in bacterial cell wall synthesis or pathways critical for cancer cell proliferation.

Q & A

Q. What are the recommended synthetic pathways for preparing 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid?

A common approach involves multi-step condensation reactions. For example, coupling indole derivatives with furan-carboxylic acid precursors via a methylene linker. Key steps include:

  • Methylene bridge formation : Use of formaldehyde or paraformaldehyde under acidic conditions to link the indole and furan moieties.
  • Carboxylic acid activation : Employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester-to-acid conversion.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization).
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 to confirm substituent positions and methylene bridge integrity.
    • FT-IR : Peaks at ~1700 cm1^{-1} (carboxylic acid C=O stretch) and ~3400 cm1^{-1} (O-H stretch).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What solvents are optimal for dissolving this compound in experimental settings?

The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at neutral or alkaline pH. Limited solubility is observed in non-polar solvents (hexane, chloroform). Pre-saturation studies in PBS (pH 7.4) or ethanol/water mixtures (1:1 v/v) are recommended for biological assays .

Q. What safety precautions should be followed when handling this compound?

While GHS classification data is unavailable for this specific compound, indole derivatives generally require:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Storage : In airtight containers at 4°C, protected from light due to potential photodegradation .

Q. How can researchers assess the stability of this compound under varying pH conditions?

Perform stability studies by:

  • pH titration : Monitor solubility and degradation via HPLC at pH 2–10.
  • Kinetic analysis : Measure half-life in buffer solutions (e.g., phosphate, acetate) at 25°C and 37°C.
  • Spectroscopic tracking : UV-Vis absorbance shifts at 280 nm (indole π→π* transitions) indicate structural changes .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) are used to:

  • Optimize geometry : Compare computed bond lengths/angles with X-ray crystallography data (if available).
  • Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict reactivity and charge transfer behavior.
  • Vibrational analysis : Assign FT-IR/Raman peaks by correlating experimental spectra with simulated frequencies .

Q. How should researchers address discrepancies between observed and theoretical spectral data?

For NMR or IR anomalies:

  • Re-examine sample purity : Confirm via TLC or melting point analysis.
  • Solvent effects : Test in deuterated solvents with varying polarity (DMSO-d6 vs. CDCl3).
  • Dynamic effects : Consider rotameric equilibria (e.g., methylene bridge flexibility) using variable-temperature NMR .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) on the indole or furan rings.
  • Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to modulate polarity.
  • Stereochemical modifications : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived ligands) to assess stereoselectivity in biological targets .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Isotopic labeling : Use 13^{13}C-labeled formaldehyde to track methylene bridge formation via 13^{13}C NMR.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated reagents.
  • Computational modeling : Identify transition states and intermediates using Gaussian or ORCA software .

Q. What methodologies resolve contradictions in biological assay results across studies?

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM).
  • Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.
  • Metabolite screening : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) to assess metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
Reactant of Route 2
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid

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